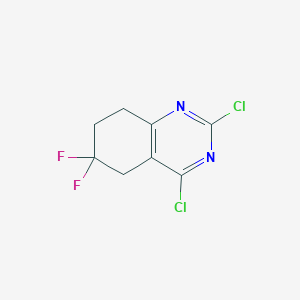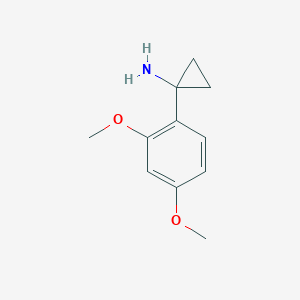
Cyclopropanamine, 1-(2,4-dimethoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropanamine, 1-(2,4-dimethoxyphenyl)- is an organic compound with the molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol This compound is characterized by a cyclopropane ring attached to an amine group and a 2,4-dimethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclopropanamine, 1-(2,4-dimethoxyphenyl)- can be synthesized through several methods. One common approach involves the cyclopropanation of a suitable precursor using reagents such as trimethylsulfoxonium iodide and sodium hydroxide in dimethyl sulfoxide . Another method involves the use of boron reagents for Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production of Cyclopropanamine, 1-(2,4-dimethoxyphenyl)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropanamine, 1-(2,4-dimethoxyphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives.
Aplicaciones Científicas De Investigación
Cyclopropanamine, 1-(2,4-dimethoxyphenyl)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Cyclopropanamine, 1-(2,4-dimethoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropanamine, 1-(2,4-dimethoxyphenyl)-: Characterized by a cyclopropane ring and a 2,4-dimethoxyphenyl group.
Cyclopropanamine, 1-(3,4-dimethoxyphenyl)-: Similar structure but with different substitution pattern on the phenyl ring.
Cyclopropanamine, 1-(2,5-dimethoxyphenyl)-: Another similar compound with a different substitution pattern.
Uniqueness
Cyclopropanamine, 1-(2,4-dimethoxyphenyl)- is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C11H15NO2 |
|---|---|
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
1-(2,4-dimethoxyphenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C11H15NO2/c1-13-8-3-4-9(10(7-8)14-2)11(12)5-6-11/h3-4,7H,5-6,12H2,1-2H3 |
Clave InChI |
WCBRRZPJOXUSPO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C2(CC2)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


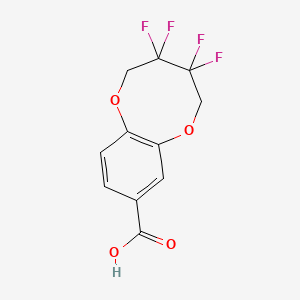
![Ethyl 4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoate](/img/structure/B13526659.png)
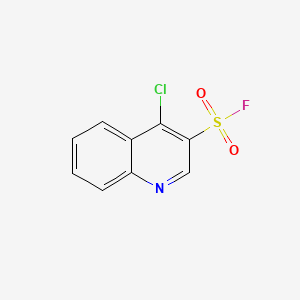
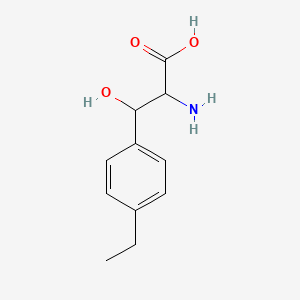
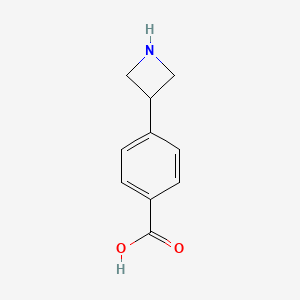
![2-({2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}amino)ethan-1-ol](/img/structure/B13526676.png)
![(E)-4-(4-Biphenylyl)-3-buten-2-on [German]](/img/structure/B13526680.png)

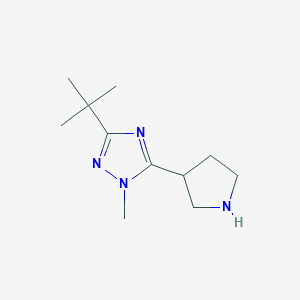
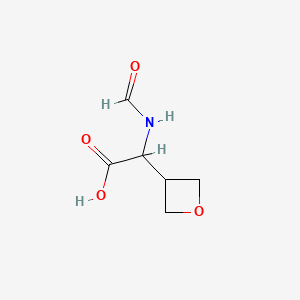
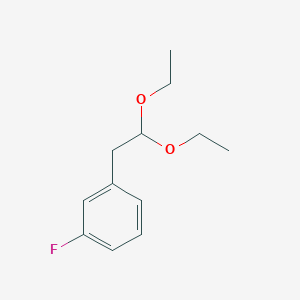
![1-{[(tert-butoxy)carbonyl]amino}spiro[3.5]nonane-7-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13526733.png)

